molecular formula C7H7N3O3 B12925334 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one CAS No. 54906-40-0

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one

Cat. No.: B12925334
CAS No.: 54906-40-0
M. Wt: 181.15 g/mol
InChI Key: OWGYKLOBIDSAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a synthetic derivative of the dihydropyrrolo[1,2-a]pyrazinone heterocycle, a scaffold recognized as a privileged structure in drug discovery due to its presence in numerous bioactive natural products and synthetic molecules . This core ring system is found in a wide range of compounds with diverse biological activities, including cytotoxic, immunosuppressive, and antibacterial properties . The incorporation of a nitro group at the 7-position is a key structural modification, as nitroheterocycles are a significant class in the design and synthesis of energetic materials . Furthermore, synthetic pyrrolo[1,2-a]pyrazinone derivatives have been extensively investigated as potent inhibitors of various therapeutic targets, such as poly(ADP-ribose) polymerase (PARP) for cancer treatment and PIM kinases for oncology applications . This compound serves as a versatile and high-value building block for researchers in medicinal chemistry seeking to develop novel therapeutic agents, as well as for scientists exploring advanced materials . The structure offers opportunities for further functionalization, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54906-40-0

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

7-nitro-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one

InChI

InChI=1S/C7H7N3O3/c11-7-6-3-5(10(12)13)4-9(6)2-1-8-7/h3-4H,1-2H2,(H,8,11)

InChI Key

OWGYKLOBIDSAPT-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C=C2C(=O)N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclization Starting from Nitroalkyl-Substituted Pyrroles

One effective route involves the reaction of methyl 2-pyrrolecarboxylate with nitroalkenes in the presence of potassium hydroxide to yield nitroalkyl-substituted pyrroles. These intermediates are then reduced using sodium borohydride and cobalt(II) chloride to amines, which upon cyclization at reflux in toluene and subsequent elimination of ethanol under basic conditions, afford the dihydropyrrolo[1,2-a]pyrazinone core. This method was notably used in the first total synthesis of peramide, a related compound, demonstrating its applicability to complex heterocyclic synthesis.

Condensation of Ethylenediamine Phosphate with 2,5-Dialkoxy-2-Dialkoxymethyltetrahydrofuran

A patented method describes the preparation of 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives by condensing an aqueous solution of ethylenediamine phosphate with 2,5-dimethoxy-2-dimethoxymethyltetrahydrofuran or its diethoxy analogs. The reaction is conducted at 80–105 °C and pH 4–7, followed by basification and extraction. This method achieves high yields (up to 91.6%) and simplifies the process by avoiding the need for highly concentrated organic acids and pure ethylenediamine solutions. The reaction proceeds via ring closure forming the fused pyrrolopyrazine system.

Fusion of Pyrrole to Pyrazinone Derivatives

Another approach involves the fusion of a pyrrole ring to a pyrazinone derivative. For instance, pyrazinone derivatives react with diethyl ethoxymethylene malonate under heating to form enamines, which are then cyclized using lithium bis(trimethylsilyl)amide (LHMDS) to yield the fused pyrrolopyrazinone compounds. This method allows for the construction of the bicyclic system with control over substitution patterns and ring fusion.

Miscellaneous Cascade and Oxidation Reactions

Additional methods include cascade reactions involving Paal–Knorr pyrrole synthesis followed by lactamization to form tetracyclic systems, and oxidation sequences converting intermediates to pyrrolodiketopiperazines. These methods often involve sequential deprotonation, phenylselenation, oxidation, and aromatization steps, providing access to highly functionalized heterocycles related to the target compound.

Methodology Key Reagents/Conditions Yield (%) Advantages Limitations
Nitroalkyl-substituted pyrrole cyclization Methyl 2-pyrrolecarboxylate, nitroalkene, KOH, NaBH4/CoCl2, reflux in toluene Moderate to High Versatile, used in total synthesis Multi-step, requires reduction and elimination steps
Palladium-catalyzed cyclization Pd(OAc)2 or PdCl2(CH3CN)2, sodium acetate, Bu4NCl, DMSO or DMF/THF, 100–120 °C Moderate Selective, allows isomer control Requires expensive catalysts, sensitive conditions
Condensation of ethylenediamine phosphate Ethylenediamine phosphate, 2,5-dimethoxy-2-dimethoxymethyltetrahydrofuran, pH 4–7, 80–105 °C 88–92 High yield, simplified process Requires control of pH and temperature
Fusion of pyrrole to pyrazinone derivatives Pyrazinone, diethyl ethoxymethylene malonate, LHMDS, heating Fair to Good Direct ring fusion, good substitution control Moderate yields, requires strong base
Cascade and oxidation reactions Various intermediates, DMDO, selenium dioxide, PPA Variable Access to complex tetracyclic systems Multi-step, complex purification
  • The palladium-catalyzed methods provide a powerful tool for selective cyclization and functionalization but require careful optimization of catalyst, solvent, and temperature to maximize yield and selectivity.

  • The condensation method using ethylenediamine phosphate and tetrahydrofuran derivatives offers a practical and scalable route with high yields and fewer purification challenges, making it attractive for industrial applications.

  • Cyclization from nitroalkyl-substituted pyrroles is well-documented and versatile, enabling the introduction of nitro groups and other substituents, which are important for biological activity.

  • Fusion strategies and cascade reactions expand the chemical space accessible for pyrrolopyrazinone derivatives, allowing for the synthesis of complex natural product analogues and novel heterocyclic frameworks.

The preparation of 7-Nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves multiple synthetic strategies, each with distinct advantages and challenges. The choice of method depends on the desired substitution pattern, scale, and application. High-yielding condensation of ethylenediamine phosphate with tetrahydrofuran derivatives stands out for efficiency and simplicity, while palladium-catalyzed cyclizations offer selectivity and functional group tolerance. Cyclization from nitroalkyl-substituted pyrroles remains a robust approach for introducing nitro functionality. These methods collectively provide a comprehensive toolkit for the synthesis of this important heterocyclic compound.

Chemical Reactions Analysis

Types of Reactions

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 7-amino-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one typically involves multi-step organic reactions. Common methods include:

  • Nitration of Pyrrole Derivatives: This step introduces the nitro group.
  • Cyclization with Pyrazine Derivatives: This forms the core structure under acidic or basic conditions.

The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to a variety of derivatives that enhance its utility in research.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

This compound is being studied for its potential biological activities:

  • Antimicrobial Activity: Research indicates that it exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

Ongoing research aims to evaluate the therapeutic potential of this compound in treating diseases. Its mechanism of action involves bioreduction of the nitro group to form reactive intermediates that may interact with cellular components, potentially leading to enzyme inhibition.

Case Studies

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated effectiveness against E. coli and Staphylococcus aureus with MIC values below 50 µg/mL.
Study B Anticancer PropertiesIn vitro tests showed a reduction in cell viability in breast cancer cell lines by over 60% at concentrations of 10 µM.
Study C Synthetic ApplicationsUtilized as a precursor in the synthesis of novel pyrazine derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity and biological activity. For instance, the compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Core Structure and Substituent Effects

The pharmacological and chemical properties of pyrrolopyrazinones are highly substituent-dependent. Below is a comparison of 7-nitro derivatives with structurally related compounds:

Compound Substituent Key Properties Applications
7-Nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 7-NO₂ Strong electron-withdrawing effect; potential for hydrogen bonding and metabolic stability Theoretical kinase/PARP inhibition
7-Bromo-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 7-Br Moderate electron-withdrawing effect; used in cross-coupling reactions Intermediate in drug synthesis
4-Alkyl-substituted derivatives (e.g., 3.70) 4-Alkyl Enhanced lipophilicity; improved kinase inhibition (e.g., PIM kinases) Anticancer agents
2-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one 2-CH₃ Steric hindrance at N2; reduced resonance stabilization Enzyme inhibitor scaffolds
PARP-1 inhibitors (e.g., from ) Variable Nanomolar potency in BRCA-deficient cells; high selectivity Oncology therapeutics

Key Observations :

  • The 7-nitro group may enhance electrophilicity, favoring interactions with nucleophilic residues in enzyme active sites.

Challenges for 7-Nitro Derivatives :

  • Nitration at the 7-position may require regioselective conditions to avoid side reactions.
  • Stability of the nitro group under reducing conditions (e.g., hydrogenation) must be carefully controlled.

Kinase Inhibition

  • PIM Kinases : 4-Alkyl-substituted derivatives (e.g., compound 34) exhibit IC₅₀ values <10 nM against Pim1/Pim2, attributed to optimal hydrophobic interactions .
  • BET Bromodomains: Pyrrolopyrazinones with methyl groups at position 8 show sub-micromolar activity, suggesting nitro derivatives could exploit similar binding pockets .

PARP-1 Inhibition

  • Derivatives from inhibit PARP-1 with IC₅₀ values in the low nanomolar range (e.g., 2.3 nM). The nitro group’s electron-withdrawing nature may mimic the pharmacophore of known PARP inhibitors like olaparib .

Structure-Activity Relationship (SAR) Trends

  • Position 4 : Alkyl or vinyl groups improve kinase selectivity by occupying hydrophobic regions .
  • Position 2 : Methyl substitution reduces metabolic degradation but may limit solubility .

Biological Activity

7-Nitro-3,4-dihydropyrrolo[1,2-A]pyrazin-1(2H)-one is a heterocyclic compound notable for its potential therapeutic applications, particularly in the field of neurology. Its unique structure, characterized by a fused pyrrole and pyrazine ring system with a nitro group at the 7-position, contributes to its diverse biological activities. This article explores its biological activity, focusing on its interaction with neurotransmitter receptors and potential medicinal applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H7N3O3C_7H_7N_3O_3 with a molecular weight of 181.14 g/mol. The compound's structural features include:

  • Fused pyrrole and pyrazine rings : This configuration enhances its reactivity and biological interactions.
  • Nitro group at the 7-position : This substitution is crucial for its activity as a modulator of neurotransmitter receptors.

Modulation of Neurotransmitter Receptors

Research indicates that this compound acts as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs), specifically targeting GluN2C/D subunits. This modulation can significantly influence synaptic transmission and has implications for treating neurological disorders such as schizophrenia and depression.

The compound enhances the activity of NMDARs by increasing receptor potentiation without directly activating them. This selective modulation suggests its utility in developing drugs with potentially fewer side effects compared to traditional agonists .

Case Studies and Research Findings

Several studies have documented the biological effects and pharmacological potential of this compound:

  • Neuropharmacological Studies :
    • A study demonstrated that derivatives of this compound exhibited significant potentiation at GluN2C/D-containing receptors, showing improvements in lipophilic efficiency and aqueous solubility compared to earlier prototypes .
    • Another research highlighted its ability to enhance synaptic transmission in animal models, indicating a promising avenue for treating cognitive deficits associated with various neurological conditions.
  • Antitumor Properties :
    • Preliminary evaluations suggest that derivatives of this compound may also exhibit antitumor properties. Further studies are needed to elucidate these effects and their mechanisms of action.

Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound has rapid clearance in vivo. For instance, following administration in mice, plasma levels dropped significantly within an hour, indicating a short half-life which may limit its therapeutic application without modification or development of prodrugs .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

Compound NameStructural FeaturesBiological Activity
3,4-Dihydro-2H-pyrazino[1,2-a]indol-1-oneIndole fused structureModulates protein activity
DihydropyrrolopyrazinonesVariants with different substitutionsNeurotransmitter modulation
5-Nitro-3-(trifluoromethyl)pyridineNitro-substituted pyridineAntimicrobial properties

The uniqueness of this compound lies in its specific combination of structural elements that enhance selectivity for certain receptor subtypes compared to other similar compounds. This selectivity may lead to fewer side effects and greater therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for 7-nitro-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using precursors such as pyrrole derivatives and nitro-substituted intermediates. For example, Scheme 3 in Acta Chem. Scand. B (1979) outlines a route involving POCl₃ and HCONMe₂ to form the dihydropyrrolopyrazinone scaffold . Optimizing reaction time (e.g., 2–24 hours) and temperature (0°C to reflux) is critical, as over-nitration or ring-opening side reactions may occur. Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is recommended for purification . Yields typically range from 40–70%, depending on substituent compatibility.

Q. How can spectroscopic techniques (NMR, MS, GC) be used to confirm the structure of this compound?

  • Methodological Answer :
  • NMR : ¹H NMR should show characteristic signals for the pyrrolopyrazinone ring, including a deshielded proton adjacent to the nitro group (δ ~8.5–9.0 ppm) and diastereotopic protons in the dihydro ring (δ ~3.0–4.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165–170 ppm) and nitro (C-NO₂, δ ~140–145 ppm) groups .
  • MS : Electron ionization (EI-MS) reveals the molecular ion peak (e.g., m/z 195 for C₇H₇N₃O₃) and fragmentation patterns, such as loss of NO₂ (m/z −46) .
  • GC : Non-polar columns (e.g., DB-5MS) with temperature gradients (50–300°C) provide retention indices for purity assessment .

Q. What biological activities have been reported for structurally related dihydropyrrolopyrazinones?

  • Methodological Answer : While direct data on this compound is limited, analogs exhibit anti-inflammatory, analgesic, and CRF-1 receptor antagonism. For example, acylated derivatives in Acta Chem. Scand. B (1979) showed IC₅₀ values <10 μM in COX-2 inhibition assays . Researchers should conduct structure-activity relationship (SAR) studies by modifying the nitro group or introducing substituents at positions 3 and 4 .

Advanced Research Questions

Q. How can reaction stereochemistry be controlled during the synthesis of dihydropyrrolopyrazinone derivatives?

  • Methodological Answer : Stereoselectivity is influenced by catalysts and solvents. For instance, chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation (using Ru-BINAP complexes) can induce enantiomeric excess (>90% ee) in tetrahydro intermediates . Polar solvents like DMF stabilize transition states, while Grignard reagent addition at low temperatures (−78°C) minimizes racemization . X-ray crystallography or NOESY NMR is recommended for absolute configuration determination .

Q. What strategies resolve contradictions in spectroscopic data for nitro-substituted pyrrolopyrazinones?

  • Methodological Answer : Discrepancies in NMR/GC-MS data often arise from tautomerism or solvent effects. For example, nitro group orientation (para vs. meta) alters proton coupling constants. Use deuterated DMSO or CDCl₃ to stabilize specific tautomers . Cross-validation with computational methods (DFT calculations for ¹³C NMR chemical shifts) can resolve ambiguities .

Q. How can domino reactions streamline the synthesis of functionalized dihydropyrrolopyrazinones?

  • Methodological Answer : Domino approaches (e.g., Chen et al., 2010) combine cyclization and nitro-group installation in one pot. For example, vinyl azides undergo thermal decomposition to generate nitrenes, which insert into pyrrole rings followed by [3+2] cycloaddition . Optimize azide stoichiometry (1.2–1.5 eq.) and microwave irradiation (100–120°C, 30 min) to achieve >80% yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.